4-(benzylamino)butanoic acid hydrochloride

Vue d'ensemble

Description

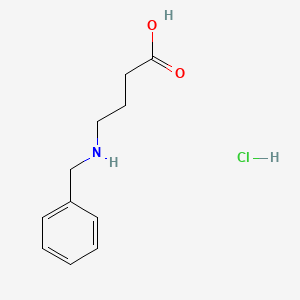

4-(benzylamino)butanoic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is a hydrochloride salt form of 4-(benzylamino)butanoic acid, which is characterized by the presence of a benzylamine group attached to a butanoic acid backbone. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylamino)butanoic acid hydrochloride typically involves the reaction of 4-aminobutanoic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobutanoic acid attacks the benzyl chloride, resulting in the formation of 4-(benzylamino)butanoic acid. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

4-(benzylamino)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the benzylamine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new materials and compounds.

- Reactivity Studies : Researchers utilize 4-(benzylamino)butanoic acid hydrochloride to study reaction mechanisms involving nucleophilic substitutions and other organic reactions, contributing to a deeper understanding of chemical reactivity.

Biology

- Biological Activity Investigations : The compound has been studied for its potential biological activities, including interactions with enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for further exploration in pharmacological contexts .

- Histone Deacetylase Inhibition : In studies related to cancer therapy, derivatives of this compound have shown promise as selective inhibitors of histone deacetylases (HDACs), which play critical roles in gene expression regulation. For instance, certain analogues have been evaluated for their ability to promote acetylation of histones in cancer cell lines .

Medicine

- Therapeutic Potential : The compound is being investigated for its therapeutic properties, particularly in the context of cancer treatment and neurodegenerative diseases. Its role as a precursor for drug development highlights its significance in medicinal chemistry .

- Combination Therapies : Research indicates that this compound can be used in combination therapies that enhance the efficacy of existing treatments while potentially reducing toxicity compared to traditional chemotherapeutics .

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for various processes within chemical manufacturing.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Cancer Research : A study demonstrated that derivatives of this compound significantly increased acetylated α-tubulin levels in HCT116 colon tumor cells, suggesting potential use as an HDAC inhibitor in cancer therapy .

- Neuropharmacology : Another investigation focused on the neuroprotective effects of this compound, indicating its potential role in treating neurodegenerative diseases by modulating neurotransmitter systems.

Mécanisme D'action

The mechanism of action of 4-(benzylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The benzylamine group can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-aminobutanoic acid: The parent compound without the benzyl group.

Benzylamine: A simpler compound with only the benzylamine group.

4-(benzylamino)pentanoic acid: A similar compound with an additional carbon in the backbone.

Uniqueness

4-(benzylamino)butanoic acid hydrochloride is unique due to the presence of both the benzylamine group and the butanoic acid backbone. This combination imparts specific chemical properties and reactivity that are distinct from its similar compounds. The hydrochloride salt form also enhances its solubility and stability, making it suitable for various research applications.

Activité Biologique

4-(Benzylamino)butanoic acid hydrochloride, a derivative of the amino acid butanoic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its benzylamino group attached to a butanoic acid backbone. Its molecular formula is , with a molecular weight of 227.70 g/mol. The compound's structure allows it to interact with various biological targets, enhancing its pharmacological profile.

Research indicates that this compound exhibits several mechanisms of action:

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the S phase in various cancer cell lines, which is crucial for inhibiting tumor growth.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells, contributing to its anticancer properties.

- Microtubule Stabilization : It modulates microtubule dynamics by suppressing tubulin polymerization, which is vital for maintaining cellular structure and function.

Anticancer Properties

This compound has demonstrated significant anticancer activity against several cell lines:

- Prostate Cancer : Studies reveal that the compound effectively inhibits the proliferation of prostate cancer cells.

- Pancreatic Cancer : It shows promise in reducing the viability of pancreatic cancer cells through apoptosis induction.

- Acute Lymphoblastic Leukemia (ALL) : The compound has also been evaluated against ALL cell lines with positive results in inhibiting cell growth.

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits antimicrobial properties. It has been investigated for its potential against various bacterial strains, showing efficacy comparable to established antibiotics .

Research Findings and Case Studies

A series of studies have evaluated the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound significantly reduces cell viability in cancer cell lines with IC50 values below 10 µM across multiple tests .

- In Vivo Models : Animal models have shown that systemic administration of the compound leads to reduced tumor size and improved survival rates in treated groups compared to controls .

- Mechanistic Studies : Detailed mechanistic studies have elucidated how the compound affects cellular pathways involved in proliferation and apoptosis, particularly through the modulation of PPARα pathways, which are crucial for metabolic regulation in cancer cells .

Data Table: Summary of Biological Activities

| Activity Type | Target Cells/Organisms | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Prostate Cancer | <10 | Cell cycle arrest, apoptosis induction |

| Pancreatic Cancer | <10 | Microtubule stabilization | |

| Acute Lymphoblastic Leukemia | <10 | Apoptosis induction | |

| Antimicrobial | Various Bacterial Strains | <20 | Disruption of cell wall synthesis |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-(benzylamino)butanoic acid hydrochloride, and how can reaction conditions be optimized for reproducibility?

A common approach involves coupling benzylamine with a γ-halobutyric acid derivative, followed by hydrochlorination. For example, describes a similar synthesis of 4-(carboxymethylamino)butanoic acid hydrochloride via nucleophilic substitution (73% yield), using spectroscopic validation (¹H NMR: δ 2.39 ppm for CH₂ adjacent to the amine group) . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), stoichiometry of benzylamine, and temperature control to minimize side reactions like over-alkylation.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key methods include:

- ¹H/¹³C NMR : Compare chemical shifts (e.g., δ 4.05 ppm for benzyl CH₂ in ) and integration ratios to confirm substitution patterns .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification (expected [M+H]⁺ ~ 242.7 for C₁₁H₁₆ClNO₂) .

- Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values to confirm stoichiometry .

Q. What are the solubility properties of this compound in common solvents, and how does this impact experimental design?

The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water or ethanol. notes that structurally similar 4-aminobutanoic acid hydrochloride is hygroscopic, requiring anhydrous conditions during storage . Pre-solubility screening (e.g., via turbidimetry) is recommended before in vitro assays to avoid precipitation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 4-(benzylamino)butanoic acid derivatives?

Discrepancies may arise from:

- Impurity profiles : highlights the importance of impurity standards (e.g., Bendamustine-related impurities) for validating bioassay results .

- Protonation state : The hydrochloride salt’s solubility vs. free base may alter cellular uptake. Use pH-dependent solubility assays (e.g., shake-flask method) to correlate ionization with activity .

- Batch variability : Implement orthogonal analytical methods (e.g., NMR + LC-MS) to ensure consistency between syntheses .

Q. What advanced strategies can be used to study the stability of this compound under physiological conditions?

- Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and thermal (40–60°C) stress, monitoring degradation via UPLC-PDA. notes that related hydrochlorides (e.g., cathinone derivatives) degrade via N-dealkylation under acidic conditions .

- Plasma stability assays : Incubate with rat plasma (37°C, 24h) and quantify parent compound loss using LC-MS/MS .

Q. How can computational modeling guide the design of 4-(benzylamino)butanoic acid derivatives with enhanced target binding?

- Docking studies : Use software like AutoDock Vina to model interactions with GABA receptors (analogous to 4-aminobutanoic acid derivatives in ) .

- QSAR : Coramine substituents (e.g., electron-withdrawing groups on the benzyl ring) with logP and pKa values to optimize blood-brain barrier permeability .

Q. Methodological Considerations

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, drying time for intermediates) to mitigate variability .

- Analytical Cross-Validation : Combine NMR, MS, and elemental analysis to confirm structure and purity .

- Biological Assay Design : Include positive controls (e.g., GABA for neuroprotective studies) and validate assays with dose-response curves .

Propriétés

IUPAC Name |

4-(benzylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c13-11(14)7-4-8-12-9-10-5-2-1-3-6-10;/h1-3,5-6,12H,4,7-9H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZYWVNAYHSTKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205672 | |

| Record name | 4-(Benzylamino)butyric acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57054-96-3 | |

| Record name | Butanoic acid, 4-[(phenylmethyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57054-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzylamino)butyric acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057054963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Benzylamino)butyric acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(benzylamino)butyric acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.